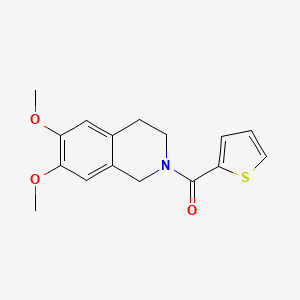

N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propane-1-sulfonamide" often involves rhodium-catalyzed substrate-controlled selective C-C bond activation, yielding benzo[c]azepine/oxepines among other products (Kai Chen et al., 2016). Another approach for synthesizing sulfonated benzo[b]oxepinone derivatives utilizes radical cascade annulation/sulfonation of propargyl chalcones with arylsulfonyl chloride under laboratory conditions (Qiuyu Yu et al., 2022).

Molecular Structure Analysis

Detailed molecular structure analysis, including X-ray structural characterization and theoretical studies such as Density Functional Theory (DFT), provides insights into the geometric and electronic structure of sulfonamide compounds. For instance, the compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized using FTIR, NMR, single-crystal X-ray diffraction, and thermal analysis, with DFT calculations further elucidating its molecular geometry and vibrational frequencies (K. Sarojini et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide groups are diverse and can lead to various organic structural units with significant application values. The radical annulation/sulfonation reaction of propargyl chalcones to synthesize sulfonated benzo[b]oxepinone and chromane derivatives is an example of the versatility of these compounds in synthetic chemistry (Qiuyu Yu et al., 2022).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including their crystalline structure, thermal stability, and vibrational frequencies, are crucial for understanding their behavior and potential applications. Techniques such as X-ray diffraction and thermal analysis, combined with DFT calculations, provide a comprehensive picture of these properties, as demonstrated in the study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (K. Sarojini et al., 2012).

Chemical Properties Analysis

The chemical properties of "N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propane-1-sulfonamide" and related compounds, such as reactivity, electronic structure, and charge distribution, are often studied using computational methods like DFT. These studies provide insights into the stability, reactivity, and electronic properties, guiding their practical applications in various fields (K. Sarojini et al., 2012).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

- Rh(I)-Catalyzed C-C Bond Activation: Benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes, related to the structure of interest, undergo rhodium-catalyzed selective C-C bond activation. This process yields important organic structural units such as benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes, demonstrating the compound's relevance in synthetic organic chemistry (Kai Chen et al., 2016).

Antimicrobial Activity

- Novel Sulfonate Derivatives: Research on the antimicrobial evaluation of novel N-sulfonate derivatives, including those structurally related to N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propane-1-sulfonamide, found that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential pharmaceutical applications of such compounds (A. Fadda et al., 2016).

Fuel Cell Technology

- Proton Exchange Membranes: Locally and densely sulfonated poly(ether sulfone)s, related to the sulfonamide structure, were developed for fuel cell applications. The synthesis involves sulfonation using chlorosulfonic acid, yielding membranes that exhibit efficient proton conduction. This research underscores the material's potential in energy conversion technologies (Kazuya Matsumoto et al., 2009).

Catalysis and Green Chemistry

- Green Synthesis of Sulfonamides: A study on the synthesis of sulfonamides catalyzed by nano-Ru/Fe3O4 demonstrated an environmentally benign method for direct coupling of sulfonamides and alcohols. This process, relevant to the synthesis of compounds like N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propane-1-sulfonamide, highlights the importance of such compounds in developing sustainable chemical processes (Feng Shi et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-2-9-19(16,17)15-11-12-7-8-18-14-6-4-3-5-13(14)10-12/h3-6,12,15H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTNRRUHFFKMOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1CCOC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3,4,5-Tetrahydro-1-benzoxepin-4-ylmethyl)propane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)

![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)

![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)

![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)

![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)

![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)